8-chloro-3-(chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
8-chloro-3-[chloro(difluoro)methyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F5N3/c9-4-1-3(8(13,14)15)2-18-5(4)16-17-6(18)7(10,11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFPWWFHGPKIAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)C(F)(F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326675 | |
| Record name | 8-chloro-3-[chloro(difluoro)methyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819335 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478248-86-1 | |
| Record name | 8-chloro-3-[chloro(difluoro)methyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3-(chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of appropriate starting materials under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent selection, temperature control, and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-chloro-3-(chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium for coupling reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains .
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- This compound is primarily explored for its potential as an active pharmaceutical ingredient (API) due to its unique structural features that may provide biological activity against various diseases. Research has indicated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial and antifungal properties.
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Agricultural Chemistry
- The compound's fluorinated structure may contribute to its efficacy as a pesticide or herbicide. Fluorinated compounds often demonstrate enhanced metabolic stability and bioactivity, making them suitable candidates for agricultural applications.
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Material Science
- The unique properties of this compound allow it to be utilized in the development of advanced materials, particularly in coatings and polymers where chemical resistance and durability are critical.
Pharmaceutical Applications
A study published in the Journal of Medicinal Chemistry explored the synthesis of various triazolo-pyridine derivatives, including 8-chloro-3-(chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine. The research demonstrated that these compounds exhibited significant anti-inflammatory and analgesic activities in vitro, suggesting their potential for drug development targeting chronic inflammatory diseases.
Agricultural Efficacy
Research conducted by agricultural scientists evaluated the herbicidal activity of fluorinated triazoles against common weeds. The results indicated that compounds similar to this compound provided effective control over resistant weed species, highlighting their potential use in sustainable agriculture.
Mechanism of Action
The mechanism of action of 8-chloro-3-(chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Impact on Properties: Halogenation: The target compound’s -CF₂Cl and -CF₃ groups enhance lipophilicity and oxidative stability compared to non-halogenated analogs (e.g., 478066-06-7) . Aromatic vs.
Biological Activity: Antifungal/Pesticidal Activity: Sulfonyl-containing derivatives (e.g., from and ) exhibit strong antifungal and insecticidal effects, suggesting that electron-withdrawing groups enhance target binding . The target compound’s -CF₂Cl group may similarly improve bioactivity due to its electronegativity.
Synthetic Considerations :
- Chlorination methods using POCl₃ () are common for introducing Cl at position 6. The -CF₂Cl group in the target compound likely requires specialized fluorination reagents or multi-step synthesis .
Crystallographic Data: A related compound (8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine) crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 8.1992 Å, b = 21.7731 Å, c = 7.8454 Å . The target compound’s bulkier -CF₂Cl group may lead to distinct packing arrangements and solubility profiles.
Biological Activity
8-Chloro-3-(chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a synthetic compound with the molecular formula and a molecular weight of 306.02 g/mol. This compound has gained attention for its potential biological activities, particularly in the fields of agriculture and pharmaceuticals.
Chemical Structure and Properties
The compound features:
- Chloro group at position 8
- Chlorodifluoromethyl group at position 3
- Trifluoromethyl group at position 6
- A triazole ring , which is known for its diverse biological activities
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.02 g/mol |
| CAS Number | 478248-86-1 |
| Storage Temperature | Ambient |
Antimicrobial and Antifungal Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal activities. A study showed that compounds with similar structures can inhibit the growth of various fungi and bacteria, suggesting a potential application in agricultural fungicides and bactericides .
Nematicidal Activity
The compound has also been evaluated for its nematicidal properties . It has been found to effectively inhibit nematode growth by disrupting their metabolic processes. The mechanism is thought to involve the inhibition of key enzymes necessary for nematode survival .
Case Study: Efficacy Against Plant Pathogens
In a controlled study, the efficacy of this compound was tested against several plant pathogens. The results indicated a significant reduction in pathogen viability when treated with varying concentrations of the compound, demonstrating its potential as an agricultural pesticide .
Table 2: Biological Activity Summary
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The presence of halogenated groups enhances the compound's reactivity, allowing it to bind effectively to enzyme active sites.
- Membrane Disruption : Some studies suggest that the compound may disrupt cellular membranes of pathogens, leading to cell death.
Recent Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Researchers are exploring various modifications to the triazole ring and substituents to improve efficacy and reduce toxicity .
Future Directions
Future research may involve:
- Synthesis of Derivatives : Developing new derivatives with enhanced biological properties.
- Field Trials : Conducting extensive field trials to evaluate efficacy in real agricultural settings.
- Mechanistic Studies : Further elucidating the mechanisms by which this compound exerts its biological effects.
Q & A
Q. What are the common synthetic routes for 8-chloro-3-(chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine?
The synthesis typically involves cyclocondensation of substituted pyridine precursors with hydrazides or thioureas. For example:
Hydrazide coupling : React 6-chloropyridin-3-yl acetic acid hydrazide with aldehydes or isothiocyanates under basic conditions to form the triazole ring .
Chlorosulfonation : Introduce chlorodifluoromethyl groups via chlorosulfonic acid in the presence of thionyl chloride, targeting C-6 substitution in triazolo-pyrimidine scaffolds .
Purification : Column chromatography (e.g., hexane/ethyl acetate mixtures) and recrystallization are used to isolate high-purity products .
Q. How is the compound characterized structurally?
Key techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsional angles (e.g., mean C–C bond length = 0.005 Å, R factor = 0.050) .
- NMR spectroscopy : 1H-NMR (e.g., δ 1.45 ppm for tert-butyl groups) and 13C-NMR confirm substituent positioning .
- Mass spectrometry : Validates molecular weight (e.g., 469.94 g/mol for related triazolo derivatives) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear chemical-resistant gloves, safety goggles, and flame-retardant lab coats .
- Ventilation : Use fume hoods to avoid vapor inhalation .
- Spill management : Sweep spills into sealed containers; avoid water rinsing to prevent environmental release .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with modified substituents?
- Catalyst screening : Test bases like K2CO3 in DMF or ionic liquids to enhance cyclization efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates .
- Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions during triazole ring formation .
Q. What strategies resolve contradictory reactivity data in halogenation reactions?
- Mechanistic studies : Use isotopic labeling (e.g., 18F) to track substitution pathways .
- Computational modeling : DFT calculations predict regioselectivity for chlorodifluoromethyl vs. trifluoromethyl groups .
- Comparative kinetics : Monitor reaction progress via HPLC to identify intermediates causing variability .
Q. How do structural modifications influence pharmacological activity?
Q. What methods validate the compound’s stability under storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
